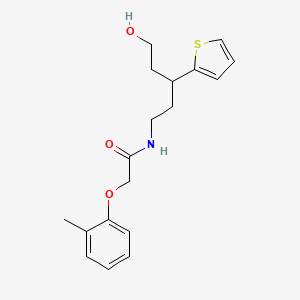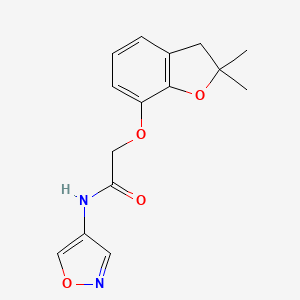
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide typically involves the reaction of 2-methylthiazole with 4-bromopyridine under specific conditions . The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(pyridin-2-yl)thiazole: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
4-(Pyridin-4-yl)thiazol-2-amine: Contains an amino group at the 2-position of the thiazole ring.
2-Methyl-4-(pyrazin-2-yl)thiazole: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the hydrobromide salt enhances its solubility and stability, making it more suitable for various applications .
Propiedades
IUPAC Name |
2-methyl-4-pyridin-4-yl-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.BrH/c1-7-11-9(6-12-7)8-2-4-10-5-3-8;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDRJCKTYBHLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=NC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

AMINE](/img/structure/B2820542.png)



![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2820554.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)


![2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2820560.png)

![tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2820563.png)

